1-(3-Methylphenyl)-1-(2-thienyl)methanamine

Description

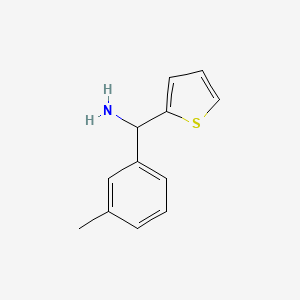

1-(3-Methylphenyl)-1-(2-thienyl)methanamine (CAS: 933684-20-9) is a secondary amine featuring a 3-methylphenyl group and a 2-thienyl moiety attached to a central methanamine core .

Properties

IUPAC Name |

(3-methylphenyl)-thiophen-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9-4-2-5-10(8-9)12(13)11-6-3-7-14-11/h2-8,12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJLLSNXRMTERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-1-(2-thienyl)methanamine typically involves the following steps:

Formation of the thienyl group: This can be achieved through the cyclization of a suitable precursor.

Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Introduction of the methanamine moiety: This step often involves reductive amination, where an amine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and reduce reaction times, as well as employing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-1-(2-thienyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the synthesis of materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-1-(2-thienyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho, Meta, and Para Substitution

The methyl group on the phenyl ring influences steric and electronic properties. lists positional isomers:

- 1-(2-Methylphenyl)-1-(2-thienyl)methanamine (CAS: 933684-18-5): Ortho-substitution may reduce steric hindrance compared to the meta isomer.

- 1-(4-Methylphenyl)-1-(2-thienyl)methanamine (CAS: 852956-40-2): Para-substitution could enhance symmetry and alter binding affinity in receptor interactions.

Substituted Phenyl-Thienyl Methanamines

1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine (CAS: 880805-17-4)

This analog introduces chloro , ethoxy , and methoxy groups on the phenyl ring, which may enhance lipophilicity and metabolic stability compared to the methyl group in the target compound. Such substitutions are common in CNS-active drugs to modulate blood-brain barrier penetration .

25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine)

Such substituents are associated with potent serotonergic activity, suggesting that similar modifications in methanamines could enhance pharmacological effects .

Cyclic and Heterocyclic Analogs

[1-(3-Methylphenyl)cyclopentyl]methanamine

This compound replaces the thienyl group with a cyclopentyl ring, increasing rigidity. Cyclic structures often improve binding specificity but may reduce solubility. Supplier data () indicate commercial availability, suggesting exploratory use in drug discovery.

1-[5-(2-thienyl)-1H-pyrazol-3-yl]methanamine

Receptor Binding and Computational Predictions

- ZINC13411589: A benzimidazole derivative (1-(3-methylphenyl)-1H-benzimidazol-5-amine) shares a 3-methylphenyl group with the target compound.

- Phencyclinoids: Thienyl-containing analogs like 1-[1-(2-thienyl)cyclohexyl]piperidine HCl () exhibit strong correlations between EEG effects and NMDA receptor binding. This underscores the role of thienyl groups in CNS activity, which may extend to the target compound.

Biological Activity

Overview

1-(3-Methylphenyl)-1-(2-thienyl)methanamine, also known as a thienyl-phenyl amine derivative, has garnered attention in scientific research due to its potential biological activities. This compound's structure, characterized by the presence of both a thienyl and a methylphenyl group, suggests diverse interactions with biological targets, making it a candidate for various medicinal applications.

- Molecular Formula : C11H13N

- Molecular Weight : 173.23 g/mol

- CAS Number : 933684-20-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways. The compound's structure allows it to modulate these targets effectively, leading to significant physiological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of various thienyl derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic adjuvant .

- Inflammation Model : In another study involving a murine model of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory cell infiltration, indicating its efficacy in managing inflammatory responses .

Comparative Analysis

When compared to similar compounds, such as other thienyl derivatives or phenylamines, this compound demonstrated superior activity against specific bacterial strains and more robust anti-inflammatory effects, as shown in Table 2.

| Compound | Antimicrobial Activity (MIC µM) | Anti-inflammatory Effect |

|---|---|---|

| This compound | 4.69 - 13.40 | High |

| 1-(2-Methylphenyl)-1-(2-thienyl)methanamine | 10 - 20 | Moderate |

| Phenylmethanesulfonamide | >20 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.